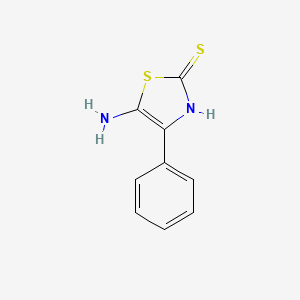

5-amino-4-phenylthiazole-2-thiol

Description

Structure

3D Structure

Properties

IUPAC Name |

5-amino-4-phenyl-3H-1,3-thiazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2S2/c10-8-7(11-9(12)13-8)6-4-2-1-3-5-6/h1-5H,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFBLEVVSFACJOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(SC(=S)N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30219901 | |

| Record name | 5-Amino-4-phenylthiazole-2(3H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30219901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6964-10-9 | |

| Record name | 5-Amino-4-phenyl-2(3H)-thiazolethione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6964-10-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Amino-4-phenylthiazole-2(3H)-thione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006964109 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC66334 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66334 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Amino-4-phenylthiazole-2(3H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30219901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-amino-4-phenylthiazole-2(3H)-thione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.422 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 5 Amino 4 Phenylthiazole 2 Thiol and Its Derivatives

Direct Synthesis of 5-amino-4-phenylthiazole-2-thiol

The construction of the this compound scaffold is primarily achieved through cyclization reactions, with various approaches offering different advantages in terms of efficiency and simplicity.

A common and effective method for synthesizing the thiazole (B1198619) ring involves the condensation of an α-haloketone with a thiourea (B124793) derivative. mdpi.comscirp.org Specifically, the reaction of ω-bromoacetophenone with thiourea in a suitable solvent like ethanol (B145695) leads to the formation of 2-amino-4-phenylthiazole (B127512). scirp.org This reaction is a cornerstone in thiazole synthesis. Further modifications and different precursors can lead to the desired this compound.

Another approach involves the reaction of acetophenone (B1666503) with thiourea in the presence of iodine. mdpi.comasianpubs.org This method provides a direct route to 2-amino-4-phenylthiazole derivatives. The reaction of 2-amino-5-bromothiazole with 3-(furan-2-yl)propanoic acid, followed by a Suzuki reaction, is another pathway to synthesize N-substituted thiazole derivatives. mdpi.com

The cyclization of thiourea derivatives can also be catalyzed by acid. elsevierpure.com For instance, 2-aminothiazolo[5,4-b]pyridines can be synthesized from 2-hydroxy-3-thioureidopyridine through acid-catalyzed cyclization. elsevierpure.com

One-pot syntheses are highly valued in organic chemistry for their efficiency, reduced waste, and simplified procedures. For thiazole derivatives, one-pot, three-component reactions have been developed. nih.gov These reactions can involve a ketene (B1206846) S,S-acetal, a carbonyl compound, and thiocarbohydrazide (B147625) to produce novel 1,3,4-thiadiazole (B1197879) derivatives. researchgate.net While not a direct synthesis of the title compound, this methodology highlights the potential for one-pot strategies in synthesizing related heterocyclic systems.

A specific example involves the one-pot, three-component reaction using 2-(2-benzylidene hydrazinyl)-4-methylthiazole as a starting precursor to prepare 5-(1-(2-(thiazol-2-yl)hydrazono)ethyl)thiazole derivatives. nih.gov Another one-pot synthesis involves the reaction of 2-amino-5-methyl-1,3,4-thiadiazole (B108200) and benzylidinemalononitrile to create thiadiazolo[3,2-a]pyrimidine derivatives. researchgate.net

More complex derivatives often require multi-step synthetic sequences. For example, a series of 5-(2-amino-5-methylthiazol-4-yl)-1,3,4-oxadiazole-2-thiol derivatives were synthesized starting from the reaction of ethyl 4-bromo-3-oxopentanoate with thiourea. nih.gov This initial product was then converted to an acetohydrazide, which subsequently underwent cyclization with carbon disulfide to form the oxadiazole-thiol ring. nih.gov Finally, condensation with various aldehydes yielded the target Schiff bases. nih.gov

Another multi-step approach involves the initial synthesis of 2-amino-4-phenylthiazole, which is then used as a building block for further reactions. scirp.org This can include acetylation of the amino group or reaction with phenylisothiocyanate to introduce a thiourea moiety. scirp.org

| Starting Material | Reagents | Product | Reference |

| Ethyl 4-bromo-3-oxopentanoate, Thiourea | 1. EtOH; 2. Hydrazine hydrate; 3. CS2, KOH; 4. Aldehydes | 5-((2-((substituted-benzylidene)amino)-5-methylthiazol-4-yl)methyl)-1,3,4-oxadiazole-2-thiol derivatives | nih.gov |

| ɷ-bromoacetophenone, Thiourea | Ethanol | 2-Amino-4-phenylthiazole | scirp.org |

| 2-amino-5-bromothiazole, 3-(furan-2-yl)propanoic acid | 4-fluorophenylboric acid (Suzuki reaction) | N-(5-(4-fluorophenyl)thiazol-2-yl)-3-(furan-2-yl)propanamide | mdpi.com |

Synthesis of Chemically Modified Derivatives of this compound

The presence of a reactive amino group and a thiol group in this compound allows for extensive derivatization, leading to a wide array of compounds with diverse properties.

The amino group at the C2 position of the thiazole ring is a common site for modification. mdpi.com Functionalization with an amide bond is a prevalent strategy. mdpi.com This can be achieved by reacting the 2-aminothiazole (B372263) core with various acid chlorides or by coupling with carboxylic acids using agents like dicyclohexylcarbodiimide (B1669883) (DCC). asianpubs.orgmdpi.com For instance, 2-amino-4-phenylthiazole has been coupled with Boc-protected dipeptides using DCC to synthesize peptide derivatives. asianpubs.org

Another method involves the reaction of 2-aminothiazoles with isothiocyanates to form thiourea derivatives. jocpr.com The reaction of 2-amino-4-phenylthiazole with phenylisothiocyanate is a key example. scirp.org Furthermore, Schiff bases can be formed by condensing the amino group with various aldehydes. nih.gov

| Starting Material | Reagent | Product Type | Reference |

| 2-Amino-4,5-diarylthiazole | Substituted benzoyl chloride | N-acylated 2-aminothiazole | mdpi.com |

| 2-Amino-4-phenylthiazole | Boc-dipeptide, DCC | Peptide conjugate of 2-aminothiazole | asianpubs.org |

| 2-Amino-4-phenylthiazole | Phenylisothiocyanate | N-phenylthiourea derivative | scirp.org |

| 5-((2-amino-5-methylthiazol-4-yl)methyl)-1,3,4-oxadiazole-2-thiol | Substituted aldehydes | Schiff base derivatives | nih.gov |

The thiol group offers another handle for chemical modification, typically through alkylation or related reactions. The synthesis of S-substituted derivatives often involves the reaction of the corresponding thiol with an appropriate halide in the presence of a base. nih.govresearchgate.net For example, 5-(benzylthio)-1,3,4-thiadiazol-2-amine and its analogs have been synthesized by reacting 5-amino-1,3,4-thiadiazole-2-thiol (B144363) with various benzyl (B1604629) halides. researchgate.net This thioetherification can be catalyzed by indium or indium tribromide. researchgate.net

A study on 5-amino-1,3,4-thiadiazole-2-thiol derivatives reported the synthesis of thiobenzyl derivatives, highlighting the reactivity of the thiol group. nih.gov These reactions typically proceed by forming a potassium salt of the thiol followed by reaction with a halide. researchgate.net

| Starting Material | Reagent | Product Type | Reference |

| 5-amino-1,3,4-thiadiazole-2-thiol | Benzyl halide, KOH | S-benzyl derivative | researchgate.net |

| 5-(3,4,5-trimethoxyphenyl)-1,3,4-thiadiazole-2-thiol | Organic halide, Indium/InBr3 | S-alkyl/aryl derivative | researchgate.net |

Modifications on the Phenyl Ring

Modifications to the phenyl ring attached at the C4 position of the thiazole core are typically achieved by employing appropriately substituted starting materials rather than by direct substitution on the pre-formed heterocyclic system. The most common synthetic route to 4-phenylthiazole (B157171) derivatives is the Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thiourea or thioamide. By starting with a substituted acetophenone, a variety of derivatives with different functionalities on the phenyl ring can be prepared.

For instance, the synthesis of 2-amino-4-phenylthiazole often begins with acetophenone, which is first brominated to yield α-bromoacetophenone, followed by reaction with thiourea. asianjpr.com To introduce substituents onto the phenyl ring, a substituted acetophenone is used as the precursor. This approach allows for the incorporation of a wide array of functional groups, including chloro, methyl, and methoxy (B1213986) groups.

A study on 4-(o-chlorophenyl)-2-aminothiazole (CPAT) utilized o-chloroacetophenone, which reacted with thiourea and iodine under microwave irradiation to produce the desired product with a chlorine atom on the phenyl ring. nih.gov Similarly, derivatives with varied substitution patterns on the phenyl ring have been synthesized for evaluation in different biological contexts. mdpi.comnih.gov

Another advanced method for modifying the aryl substituent on the thiazole ring involves palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction. While demonstrated on a 2-amino-5-bromothiazole, this strategy is applicable for creating C-C bonds. The reaction of an amide derivative of 2-amino-5-bromothiazole with 4-fluorophenylboronic acid successfully yielded the corresponding 5-(4-fluorophenyl)thiazole (B8573298) derivative, showcasing a powerful method for aryl group installation. mdpi.com

Table 1: Examples of Phenyl Ring Modified 2-Aminothiazole Derivatives

| Derivative Name | Starting Ketone | Key Reagents | Reference |

|---|---|---|---|

| 2-Amino-4-phenylthiazole | Acetophenone | Thiourea, Bromine | asianjpr.com |

| 4-(o-chlorophenyl)-2-aminothiazole | o-Chloroacetophenone | Thiourea, Iodine | nih.gov |

| 4-(3,4-Dimethoxyphenyl)-5-phenylthiazol-2-amine | 2-Bromo-1-(3,4-dimethoxyphenyl)-2-phenylethan-1-one | Thiourea | mdpi.com |

Formation of Dimeric and Polymeric Structures (e.g., Disulfides)

The thiol group at the C2 position and the amino group at the C5 position of the thiazole ring are reactive sites that can be exploited to form dimeric structures, such as disulfides or other bridged compounds. The synthesis of bis(2-amino-4-substituted thiazole) sulfides represents a key example of such dimer formation.

One direct, two-step protocol involves the initial halogenation of a 2-aminothiazole at the C5 position, followed by a nucleophilic substitution reaction with a sulfur source like sodium sulfide (B99878) (Na₂S). jocpr.com This method avoids the need to isolate the halogenated intermediate. For example, 2-amino-4-phenylthiazole can be treated with bromine in DMF, followed by the addition of Na₂S, to produce 5,5´-bis(2-amino-4-phenyl thiazole)sulfide. jocpr.com The reaction proceeds by first forming a 2-amino-5-bromo-4-phenylthiazole intermediate, which then reacts with the sulfide ion to yield the dimeric product. jocpr.com

Three different approaches for this transformation have been reported:

Iodine/Ethanol/Water System: Reaction of the thiazole with thiourea using I₂ in an ethanol/water mixture. jocpr.com

Bromine/DMF System: Halogenation with Br₂ in DMF followed by nucleophilic substitution with Na₂S. jocpr.com

Copper(II) Bromide/Acetonitrile System: Using CuBr₂ as the halogenating agent in acetonitrile, followed by the addition of Na₂S. jocpr.com

The resulting bis-thiazole sulfides are often isolated as solids and can be purified by recrystallization from solvent mixtures like DMF/water. jocpr.com

Table 2: Synthesis of Bis(2-amino-4-phenyl thiazole)sulfide

| Method | Reagents | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|

| Bromine/DMF | 2-amino-4-phenylthiazole, Br₂, Na₂S | DMF | 70 °C | Not specified | jocpr.com |

Advanced Synthetic Strategies and Green Chemistry Approaches

In recent years, synthetic chemistry has shifted towards more sustainable and efficient methodologies. For the synthesis of this compound and its derivatives, this includes the use of microwave irradiation, novel catalysts, and environmentally benign solvent systems.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and cleaner products in significantly shorter reaction times compared to conventional heating methods. researchgate.net The Hantzsch synthesis of 2-aminothiazoles is particularly amenable to this technique.

Several studies have demonstrated the dramatic reduction in reaction time from hours to mere minutes when using microwave irradiation. researchgate.netnih.gov For example, the synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amine derivatives was achieved in 89–95% yields within minutes under microwave conditions, whereas conventional refluxing in methanol (B129727) required 8 hours and resulted in lower yields and more complex purification. nih.gov Similarly, the synthesis of 4-(o-chlorophenyl)-2-aminothiazole was accomplished in minutes with high yields using microwaves. nih.gov A solvent- and catalyst-free synthesis of hydrazinyl thiazoles was also achieved in just 30-175 seconds under microwave irradiation. bepls.com

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis of Thiazole Derivatives

| Synthesis | Conventional Method | Microwave Method | Reference |

|---|---|---|---|

| N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines | 8 hours (reflux) | Minutes | nih.gov |

| 2-Amino-4-substituted phenyl-thiazole | Hours | Minutes | researchgate.net |

| Hydrazinyl thiazoles | Not specified | 30-175 seconds | bepls.com |

| 2-Aminothiazole derivatives | Lower yield | Higher yield (e.g., 29.46% for 2-amino-4-phenylthiazole) | jusst.org |

Catalyst-Mediated Reactions

The use of catalysts can enhance reaction rates, improve selectivity, and enable reactions under milder conditions. In the synthesis of thiazole derivatives, both metal-based and organic catalysts have been employed.

Copper(II) bromide (CuBr₂) has been used as an effective reagent and catalyst for the synthesis of 5-substituted-2-aminothiazoles. jocpr.com In one approach, 2-aminothiazole derivatives are treated with CuBr₂ in acetonitrile, followed by a nucleophilic amine to yield 5-amino-containing 2-aminothiazoles. This method offers a direct route to functionalize the C5 position of the thiazole ring. jocpr.com

Palladium catalysts are instrumental in cross-coupling reactions, such as the Suzuki reaction, to form new carbon-carbon bonds. This has been used to introduce an aryl group at the C5 position of the thiazole ring, demonstrating a versatile method for creating complex derivatives. mdpi.com Additionally, dicyclohexylcarbodiimide (DCC), a common coupling agent in peptide synthesis, has been used to couple amino acids and peptides to the 2-amino group of 2-amino-4-phenylthiazole. asianpubs.org

Solvent-Free and Aqueous Medium Syntheses

Green chemistry principles encourage the reduction or elimination of hazardous solvents. Syntheses conducted in water or under solvent-free conditions are highly desirable.

A multicomponent domino reaction for synthesizing trisubstituted thiazoles has been reported in water under microwave conditions, highlighting a clean and efficient green protocol. bepls.com This method benefits from the use of an environmentally benign solvent, short reaction times, and high yields. Another catalyst-free approach involves the synthesis of 2-aminothiazoles from α-diazoketones and thiourea in PEG-400, a biodegradable and non-toxic medium, at 100 °C. bepls.com

Research has also described the synthesis of 4-substituted-2-(alkylsulfanyl)thiazoles by reacting dithiocarbamates and α-halocarbonyl compounds in refluxing water without any catalyst. bepls.com Furthermore, some microwave-assisted syntheses can be performed under solvent-free ("neat") conditions, which simplifies the workup procedure and minimizes waste. bepls.com For example, reacting aryl ketones, thiosemicarbazide, and phenacyl bromides in a one-pot reaction under microwave irradiation without any solvent has proven to be a rapid method for producing hydrazinyl thiazoles. bepls.com

Synthesis and Reactivity of 5 Amino 4 Phenylthiazole 2 Thiol

General Synthesis Routes

The synthesis of polysubstituted aminothiazoles and their thiophene (B33073) analogs is often achieved through multicomponent reactions. The most prominent and relevant method is the Gewald reaction . wikipedia.orgorganic-chemistry.org A common pathway to synthesize the 5-amino-4-phenylthiazole-2-thiol core involves a one-pot condensation of:

Phenylacetonitrile (provides the phenyl group at C4 and the carbon backbone).

Carbon disulfide (acts as the source for the C2 carbon and its attached sulfur).

An amine source like cyanamide in the presence of a base.

This reaction proceeds through the formation of intermediates that cyclize to form the stable, aromatic thiazole (B1198619) ring. This method is valued for its efficiency and ability to construct the complex heterocyclic core in a single step from simple precursors.

Reactivity of the Amino and Thiol Groups

The dual functionality of this compound makes it a versatile substrate for a variety of chemical transformations.

The exocyclic amino group at the C5 position can react with various isothiocyanates (R-N=C=S) to yield N,N'-disubstituted thiourea (B124793) derivatives. This reaction provides a straightforward method to expand the molecular framework and introduce new functionalities.

The primary amino group readily undergoes condensation with aldehydes and ketones to form the corresponding Schiff bases (imines). This reaction typically requires an acid catalyst and involves the elimination of a water molecule. The resulting imine C=N bond is a common feature in many biologically active compounds. nist.govresearchgate.net

The aromatic primary amine at C5 can be converted into a diazonium salt using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like HCl) at low temperatures. These diazonium salts are highly reactive intermediates that can subsequently undergo azo coupling reactions with electron-rich aromatic compounds (such as phenols or anilines) to form brightly colored azo compounds. researchgate.net This reactivity is fundamental in dye chemistry and for synthesizing potential bioactive molecules.

Theoretical and Computational Chemistry Investigations

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict the molecular properties of chemical compounds.

Optimization of Molecular Geometries

The initial step in computational analysis involves the optimization of the molecular geometry to find the most stable conformation of the molecule. For derivatives of aminothiazoles, this process reveals key structural parameters. For instance, in a study on 2-(4-amino-2-phenylaminothiazol)-5-oyl-N-methylbenzimidazole, the optimized bond lengths of the C-C bonds in the phenyl ring were found to be in the range of 1.078 Å to 1.4056 Å, while the C-C bonds in the benzimidazole (B57391) ring ranged from 1.0824 Å to 1.4191 Å. The substitution of different functional groups, such as a methyl or amino group, can cause slight alterations in the bond angles of the thiazole (B1198619) ring.

| Bond Type | Ring | Bond Length Range (Å) |

|---|---|---|

| C-C | Phenyl | 1.078 - 1.4056 |

| C-C | Benzimidazole | 1.0824 - 1.4191 |

| C-H | Methyl Group | 1.089 |

Calculation of Frontier Molecular Orbitals (HOMO-LUMO Gaps, Energies)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's chemical reactivity and kinetic stability. The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a significant indicator of these properties.

A smaller HOMO-LUMO gap suggests higher chemical reactivity and lower kinetic stability, characterizing the molecule as "soft." Conversely, a larger gap indicates a "hard" molecule with lower reactivity. For the compound 2-(4-amino-2-phenylaminothiazol-5-oyl)-N-methylbenzimidazole, the calculated HOMO energy is -0.1259 a.u., the LUMO energy is -0.0559 a.u., and the resulting energy gap is 0.1818 a.u. In another study on a thiazole derivative, the HOMO-LUMO energy gap was calculated to be 4.573 eV in the gaseous phase and showed slight variations in aqueous and solvent phases.

| Orbital | Energy (a.u.) |

|---|---|

| HOMO | -0.1259 |

| LUMO | -0.0559 |

| ΔE (HOMO-LUMO Gap) | 0.1818 |

Prediction of Spectroscopic Parameters

DFT calculations are also employed to predict spectroscopic data, which can then be compared with experimental results for validation. For instance, the theoretical vibrational frequencies calculated for 2-(4-amino-2-phenylaminothiazol-5-oyl)benzothiazole (APATOB) using the B3LYP/6-31G method were found to be in good agreement with the experimental FT-IR spectrum. Similarly, theoretical 1H NMR chemical shifts can be calculated and compared with experimental data to confirm the molecular structure.

Analysis of Charge Distribution and Electrostatic Potentials

The distribution of electronic charge within a molecule and its electrostatic potential are fundamental to understanding its reactivity and intermolecular interactions. The molecular electrostatic potential (MEP) map is a valuable tool for visualizing the charge distribution and identifying sites susceptible to electrophilic and nucleophilic attack. These analyses help in understanding how the molecule will interact with other molecules and its environment.

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial for drug design and discovery.

Prediction of Binding Modes and Affinities with Biological Targets

Molecular docking simulations have been successfully used to predict how aminothiazole derivatives interact with various biological targets. For example, a study on phenylthiazole acids as potential agonists of peroxisome proliferator-activated receptor gamma (PPARγ) demonstrated that a specific derivative, compound 4t, exhibited a strong binding affinity. The docking results indicated that this compound interacted stably with the amino acid residues in the active site of the PPARγ complex. This finding was consistent with in vitro assays, where compound 4t showed an EC50 value of 0.75±0.20 μM, comparable to the positive control, rosiglitazone.

In another example, molecular docking studies of 2-[2-(4-methylphenylamino)-4-phenylthiazol-5-yl]benzofuran against cyclin-dependent kinase 2 (CDK2) revealed its potential as a cancer cell inhibitor. These simulations provide a detailed view of the ligand-receptor interactions at an atomic level, guiding the design of more potent and selective therapeutic agents.

| Compound | EC50 (μM) |

|---|---|

| Compound 4t | 0.75 ± 0.20 |

| Rosiglitazone (Positive Control) | 0.83 ± 0.14 |

Elucidation of Key Interacting Residues and Binding Site Characteristics

Molecular docking studies are instrumental in predicting the binding orientation of a ligand within the active site of a protein. This allows for the identification of key amino acid residues that are crucial for the ligand's affinity and activity. For derivatives of the phenylthiazole scaffold, these studies have shown that binding is often governed by a combination of hydrogen bonds, hydrophobic interactions, and π-π stacking.

For example, in studies of phenylthiazole acids as Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) agonists, docking simulations revealed that the compounds fit stably within the active site. nih.gov The interactions typically involve specific amino acid residues that form hydrogen bonds with the polar groups of the thiazole ring and carboxylic acid, while the phenyl group engages in hydrophobic or π-π interactions with aromatic residues like phenylalanine. nih.govnih.gov Similarly, docking of a p-fluoro substituted 2-amino-4-aryl thiazole into the active site of the 5-lipoxygenase (5-LOX) enzyme supported its mechanism as a competitive inhibitor. epa.gov

The table below summarizes common interacting residues identified in docking studies of various thiazole derivatives with their respective protein targets.

| Target Protein | Key Interacting Residues | Type of Interaction | Reference |

| PPARγ | Serine, Histidine, Tyrosine | Hydrogen Bonding | nih.gov |

| 5-HT₅AR | Aspartic Acid (D3x32), Phenylalanine (F6x51, F6x52) | Hydrogen Bonding, π-π Stacking | nih.gov |

| 5-Lipoxygenase (5-LOX) | Not specified, but binds in active site | Competitive Inhibition | epa.gov |

Virtual Screening Applications

Virtual screening is a computational technique used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target, typically a protein receptor or enzyme. This method has been successfully applied to identify novel thiazole-based compounds with high affinity for their targets.

In one notable campaign, a structure-based virtual screening led to the discovery of 2-arylthiazole-4-carboxylic acids as a new class of high-affinity ligands for the CaMKIIα hub domain. nih.gov This approach allowed researchers to efficiently sift through thousands of compounds in silico to pinpoint a promising chemical scaffold for further development. nih.gov Similarly, the identification of a p-fluoro substituted 2-amino-4-aryl thiazole as a potent 5-LOX inhibitor originated from screening a series of thiazole derivatives, demonstrating the power of this technique to find promising lead compounds. epa.gov

Molecular Dynamics (MD) Simulations for Conformational Stability and Dynamics

Following initial docking predictions, Molecular Dynamics (MD) simulations are employed to study the physical movements of atoms and molecules over time. These simulations provide critical insights into the conformational stability of the ligand-protein complex and the dynamics of their interaction.

For phenylthiazole acid derivatives targeting PPARγ, MD simulations were used to confirm the stability of the binding pose predicted by docking. nih.gov The simulations showed that the compound remained securely in the active site, maintaining its key interactions with the surrounding amino acid residues throughout the simulation period, which validates the initial docking results. nih.gov MD simulations can also reveal differences in the conformational stability of target proteins when bound to different ligands, which can help explain variations in their biological activity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. nih.govnih.gov

Development of Predictive Models for Biological Activity

QSAR models are developed by correlating variations in the structural properties of a group of compounds with changes in their measured biological activity. For thiazole derivatives, 2D-QSAR models have been successfully built to predict their inhibitory activity against enzymes like 5-lipoxygenase. laccei.org

The process involves several steps:

Data Set Preparation : A series of compounds with known biological activities (e.g., IC₅₀ values) is collected. These values are often converted to a logarithmic scale (pIC₅₀) for modeling. laccei.org

Descriptor Calculation : Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated.

Model Generation : A mathematical model is created, often using techniques like Multiple Linear Regression (MLR), which generates an equation linking the descriptors to the biological activity. laccei.org

Validation : The model's predictive power is rigorously tested using internal (e.g., cross-validation) and external validation (using a test set of compounds not included in model training). laccei.orgmdpi.com

A 2D-QSAR model for thiazole derivatives as 5-LOX inhibitors yielded a good correlation coefficient (R²) of 0.626, indicating a statistically significant relationship between the descriptors and the inhibitory activity. laccei.org More advanced machine learning algorithms, such as Extra Trees and Gradient Boosting, have also been used to develop robust QSAR models with even higher predictive accuracy (R² > 0.75) for other classes of compounds. mdpi.com

The table below illustrates a generic MLR-based QSAR model equation.

| Parameter | Description |

| pIC₅₀ | The dependent variable, representing the biological activity. |

| c₁...cₙ | Regression coefficients calculated for each descriptor. |

| D₁...Dₙ | The independent variables, representing the values of the molecular descriptors. |

| C | A constant. |

| Equation | pIC₅₀ = (c₁ * D₁) + (c₂ * D₂) + ... + (cₙ * Dₙ) + C |

Identification of Structural Descriptors Influencing Activity

A key outcome of QSAR modeling is the identification of specific molecular descriptors that have the most significant impact on biological activity. This information is invaluable for guiding the synthesis of new, improved compounds.

For a series of thiazole derivatives with 5-LOX inhibitory activity, the QSAR model identified several important 2D descriptors. laccei.org In a separate QSAR study on dihydrothiazole derivatives as antithrombotic agents, electronic parameters (such as the field effect 'F' and Hammett constant 'sigma') were found to be the most critical factors, while hydrophobic and steric properties were less significant. nih.gov

The following table lists some of the key structural descriptors that have been identified as influencing the activity of thiazole derivatives in various QSAR studies.

| Descriptor Type | Descriptor Example | Significance | Reference |

| Topological | GATS5s (Geary autocorrelation of lag 5 / weighted by I-state) | Relates to the spatial arrangement and properties of atoms. | laccei.org |

| Electronic | maxHBa (Maximum H-bond ability) | Indicates the potential for hydrogen bonding interactions. | laccei.org |

| Electronic | F (Field effect/inductive parameter) | Correlates electronic-withdrawing/donating properties with activity. | nih.gov |

| Electronic | σ (Sigma - Hammett constant) | Represents the electronic effect of substituents on the phenyl ring. | nih.gov |

| Constitutional | AATSC4c (Average centered Broto-Moreau autocorrelation of lag 4 / weighted by charges) | Encodes information about the charge distribution within the molecule. | laccei.org |

Coordination Chemistry and Metal Complex Formation

Ligand Properties of 5-amino-4-phenylthiazole-2-thiol

The coordinating ability of this compound is dictated by the presence of several potential donor atoms and its capacity to exist in different tautomeric forms. These characteristics make it a flexible ligand capable of forming stable complexes with a wide range of metal ions.

Potential Coordination Sites (Nitrogen, Sulfur)

This compound possesses multiple potential coordination sites, primarily involving its nitrogen and sulfur atoms. The exocyclic amino group (-NH2) at the 5-position, the endocyclic nitrogen atom of the thiazole (B1198619) ring, and the exocyclic thiol group (-SH) at the 2-position can all participate in coordination. The lone pair of electrons on the nitrogen atoms and the sulfur atom makes them effective Lewis bases, capable of donating electron density to a metal center to form coordinate covalent bonds. The specific coordination mode can vary depending on factors such as the nature of the metal ion, the reaction conditions, and the presence of other ligands.

Tautomeric Forms and their Impact on Coordination

This compound can exist in thione-thiol and imine-enamine tautomeric forms. The thione form features a carbon-sulfur double bond (C=S) within the thiazole ring, while the thiol form contains a carbon-sulfur single bond with a protonated sulfur atom (C-SH). Similarly, the amino group can participate in an imine-enamine tautomerism.

The equilibrium between these tautomeric forms is crucial in determining the coordination behavior of the ligand. For instance, in the thiol form, the deprotonated thiolate sulfur is a soft donor and readily coordinates to soft metal ions. In the thione form, the sulfur atom can still act as a donor. The specific tautomer that predominates in the coordination sphere influences the geometry and stability of the resulting metal complex.

Synthesis and Characterization of Transition Metal Complexes

The rich coordination chemistry of this compound is evident in its ability to form complexes with a variety of transition metals. The synthesis of these complexes is typically achieved by reacting the ligand with a suitable metal salt in an appropriate solvent.

Complexation with Various Metal Ions

Researchers have successfully synthesized complexes of this compound with a range of transition metal ions. While specific studies on this exact ligand are limited, related structures such as 4-amino-5-pyridyl-4H-1,2,4-triazole-3-thiol have been shown to form complexes with metals like Nickel(II), Copper(II), Zinc(II), Cadmium(II), and Tin(II). nih.govmoldb.comnih.gov Similarly, derivatives of 5-amino-1,3,4-thiadiazole-2-thiol (B144363) have been complexed with Chromium(III), Cobalt(II), and Nickel(II). sigmaaldrich.comresearchgate.net It is anticipated that this compound would exhibit similar reactivity, forming complexes with a broad spectrum of d-block elements including Co, Ni, Fe, Cr, Cu, Pd, Pt, Rh, Ru, Ag, Au, and Sn.

Determination of Stoichiometry and Coordination Geometry

The stoichiometry of the metal complexes of this compound is typically determined using elemental analysis and molar ratio methods. The molar conductance measurements in non-aqueous solvents can help to establish whether the ligand is coordinated as a neutral molecule or as an anion, and if counter-ions are present inside or outside the coordination sphere.

The coordination geometry of the central metal ion is elucidated through a combination of spectroscopic techniques and magnetic susceptibility measurements. For instance, in related triazole-thiol complexes, tetrahedral geometries have been suggested for Ni(II), Zn(II), and Cd(II) complexes, while a square planar geometry has been proposed for Cu(II) complexes. nih.govmoldb.comnih.gov The specific geometry is influenced by the coordination number of the metal ion and the electronic configuration of the metal.

Spectroscopic Characterization of Complexes (UV-Vis, IR, NMR, Mass Spectrometry)

The structural elucidation of this compound metal complexes relies heavily on various spectroscopic methods.

UV-Visible Spectroscopy: Electronic spectra provide valuable information about the coordination environment of the metal ion. The d-d electronic transitions observed in the visible region are characteristic of the geometry of the complex. Shifts in the intra-ligand π-π* and n-π* transitions upon complexation also confirm the coordination of the ligand to the metal center.

Infrared (IR) Spectroscopy: IR spectroscopy is instrumental in identifying the donor atoms involved in coordination. A shift in the stretching frequency of the C=S (thione) or the disappearance of the S-H (thiol) band upon complexation indicates the involvement of the sulfur atom in bonding. Similarly, changes in the vibrational frequencies of the amino group and the thiazole ring nitrogen provide evidence for their coordination. The appearance of new bands at lower frequencies can be attributed to the formation of metal-sulfur (M-S) and metal-nitrogen (M-N) bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are used to characterize the ligand and its diamagnetic metal complexes. The chemical shifts of the protons and carbons in the vicinity of the coordinating atoms are expected to change upon complexation, providing further evidence of bonding.

Mass Spectrometry: Mass spectrometry helps in determining the molecular weight of the complexes and confirming their proposed stoichiometry. The fragmentation pattern can also offer insights into the structure of the complex.

Below is a table summarizing the expected spectroscopic data for transition metal complexes of this compound, based on studies of similar ligands.

| Spectroscopic Technique | Expected Observations upon Complexation |

| UV-Vis | Shift in intra-ligand transition bands; Appearance of d-d transition bands characteristic of the metal ion's geometry. |

| IR | Shift or disappearance of ν(S-H) and ν(C=S) bands; Shift in ν(N-H) and ring ν(C=N) bands; Appearance of new ν(M-N) and ν(M-S) bands. |

| NMR (for diamagnetic complexes) | Shift in the chemical shifts of protons and carbons near the coordination sites. |

| Mass Spectrometry | Molecular ion peak corresponding to the proposed formula of the complex. |

Magnetic Properties and Molar Conductivity Studies

Magnetic susceptibility and molar conductivity measurements are fundamental techniques used to elucidate the geometry and electrolytic nature of metal complexes. For complexes of ligands structurally similar to this compound, these studies have been pivotal in characterizing their structures.

The molar conductivity of complexes dissolved in solvents like Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO) helps determine whether the anions are coordinated to the metal ion or exist as counter-ions in the crystal lattice. For instance, palladium(II) complexes with 2-amino-4-(4-substituted phenyl)thiazole derivatives exhibit molar conductivity values in the range of 0.060-3.93 ohm⁻¹cm²mol⁻¹ in DMSO, indicating their non-electrolytic nature. researchgate.net Similarly, Schiff base complexes derived from 2-amino-4-phenyl thiazole show low conductance values (40-62 ohm⁻¹cm²mol⁻¹) in DMF, also suggesting they are non-electrolytes with no counter ions outside the coordination sphere. ijper.org In contrast, some metal complexes of aminothiazole-derived Schiff bases have shown high molar conductance values (82 to 221 Ω⁻¹ cm² mol⁻¹), confirming their electrolytic nature, which depends on the number of anions in the outer sphere. nih.gov

Magnetic moment measurements at room temperature provide valuable information about the electronic configuration and stereochemistry of the metal center. Palladium(II) complexes of 2-amino-4-(substituted phenyl)thiazole derivatives have been reported to be diamagnetic, which is characteristic of square planar d⁸ complexes. researchgate.net For other transition metals, the magnetic moments align with expected geometries. For example, Co(II) complexes of related Schiff bases show effective magnetic moments between 4.65 and 4.85 B.M., consistent with a d⁷ system in an octahedral or tetrahedral environment. researchgate.net The magnetic properties of a series of Ni(II), Cu(II), Zn(II), Cd(II), and Sn(II) complexes with 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol have been used to propose tetrahedral geometries for most, while the Cu(II) complex was suggested to be square planar. nih.govresearchgate.netnih.gov In some cases, ferromagnetic interactions have been observed, such as in a Ni₄ complex where the coupling constant was determined to be J = 1.79(4) cm⁻¹. nih.gov

Table 1: Molar Conductivity and Magnetic Moment Data for Complexes of Thiazole Analogs

| Complex | Solvent | Molar Conductivity (Ω⁻¹ cm² mol⁻¹) | Magnetic Moment (μ_eff, B.M.) | Proposed Geometry | Reference |

|---|---|---|---|---|---|

| [Pd(2-amino-4-phenylthiazole)₂Cl₂] | DMSO | ~3.9 | Diamagnetic | Square Planar | researchgate.net |

| [Cu(L)] (L = Schiff base of 2-amino-4-phenylthiazole) | DMF | 40-62 | Not specified | Square Planar | ijper.org |

| [Ni(L')₂] (L' = 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol) | Not specified | Not specified | Not specified | Tetrahedral | nih.govresearchgate.net |

| [Cu(L')₂] (L' = 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol) | Not specified | Not specified | Not specified | Square Planar | nih.govresearchgate.net |

| [Co(II) Schiff Base Complex] | Not specified | Not specified | 4.65 - 4.85 | High-spin d⁷ | researchgate.net |

Thermal Analysis (TGA, DTA) of Complexes

Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) are employed to study the thermal stability of metal complexes and to understand their decomposition patterns. These analyses can reveal the presence of coordinated or lattice water molecules and confirm the composition of the final residue after decomposition.

Table 2: Illustrative Thermal Decomposition Data for Related Thiadiazole Complexes

| Complex | Decomposition Steps | Evolved Gaseous Products | Final Residue | Reference |

|---|---|---|---|---|

| Cu(II) complex with 5-amino-2-thiol-1,3,4-thiadiazole | Two distinct steps up to 800°C | CO₂, SO₂, NO₂, H₂O | CuO | researchgate.net |

| Zn(II) complex with 5-amino-2-thiol-1,3,4-thiadiazole | Two distinct steps up to 800°C | CO₂, SO₂, NO₂, H₂O | ZnO | researchgate.net |

Theoretical Insights into Metal-Ligand Bonding

DFT Calculations on Complex Stability and Electronic Structure

Density Functional Theory (DFT) has become a powerful tool for investigating the electronic structure, stability, and bonding in metal complexes. For derivatives of aminothiazoles, DFT calculations have been used to optimize molecular geometries, analyze frontier molecular orbitals (FMOs), and calculate vibrational frequencies.

In studies of metal complexes with Schiff bases derived from aminothiazoles, DFT calculations using the B3LYP/6-31+G(d,p) functional have been employed to explore optimized geometries, molecular electrostatic potential (MEP) surfaces, and FMO energies. nih.gov The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a key parameter derived from these calculations, providing insight into the chemical reactivity and kinetic stability of the complexes. researchgate.net Theoretical vibrational frequencies calculated via DFT can be compared with experimental FT-IR spectra to confirm coordination sites. researchgate.net For example, time-dependent DFT (TD-DFT) has been used to investigate the oscillator strengths of electronic transitions in similar heterocyclic systems. researchgate.net

Chelation and Denticity Studies

The coordination behavior of this compound is expected to be rich, given its multiple potential donor sites: the amino group nitrogen, the thiazole ring nitrogen, the exocyclic thiol sulfur, and the thiazole ring sulfur. The thione-thiol tautomerism further complicates but also enriches its coordination possibilities.

Studies on analogous ligands have demonstrated varied denticity and chelation modes. For instance, 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol acts as a bidentate ligand, coordinating to metal ions through the sulfur atom of the thiol group and a nitrogen atom from the amine group to form a stable five-membered chelate ring. nih.govresearchgate.netnih.gov In contrast, some 2-amino-4-(4-substituted phenyl)thiazole derivatives have been found to act as monodentate ligands, coordinating to Pd(II) solely through the nitrogen atom of the thiazole ring. researchgate.net

Schiff base derivatives of 2-amino-4-phenylthiazole (B127512) often act as bidentate or tridentate ligands. A Schiff base formed from 2-amino-4-phenyl thiazole and 3-aldehydosalicylic acid was reported to be a bidentate O-O donor, leading to square planar complexes. ijper.org Other aminothiazole-derived Schiff bases have been shown to form octahedral complexes with a 1:2 metal-to-ligand ratio. nih.gov The specific coordination mode is influenced by factors such as the metal ion, the reaction conditions, and the presence of other substituents on the ligand framework.

Mechanistic Investigations of Chemical Reactivity and Transformation Pathways

Exploration of Reaction Mechanisms for Synthesis and Derivatization

The synthesis of the 5-amino-4-phenylthiazole-2-thiol scaffold and its derivatives involves several key mechanistic steps. While a direct, one-pot synthesis of the target compound is not extensively detailed in the literature, the mechanisms can be inferred from the synthesis of related 2-aminothiazole (B372263) and 5-substituted aminothiazole derivatives.

A common route to the 2-aminothiazole core is the Hantzsch thiazole (B1198619) synthesis, which involves the condensation of an α-haloketone with a thiourea (B124793). For this compound, a plausible synthetic precursor would be an α-amino-α-halocarbonyl compound reacting with dithiocarbamic acid or its salt.

A significant derivatization pathway for related 2-aminothiazoles involves electrophilic substitution at the C5 position. The synthesis of 5-amino-containing 2-amino-4-phenylthiazoles has been achieved through a two-step halogenation/nucleophilic substitution protocol. jocpr.com The mechanism proceeds as follows:

Halogenation: The initial step is the electrophilic halogenation (e.g., bromination) of a 2-amino-4-phenylthiazole (B127512) derivative. The C5 position is activated towards electrophilic attack by the electron-donating amino group at C2. The reaction likely proceeds through an addition-elimination mechanism, forming a 2-amino-5-halothiazole intermediate. jocpr.com

Nucleophilic Substitution: The subsequent step involves the nucleophilic displacement of the halide at the C5 position by an amine. This reaction is often facilitated by a base and can be catalyzed by copper salts. jocpr.com The amino group acts as the nucleophile, attacking the electron-deficient C5 carbon and displacing the halide to yield the 5-amino-substituted thiazole.

The derivatization of the amino group at C2 is another important transformation. For instance, the reaction of 2-amino-4,5-diarylthiazoles with acyl chlorides or other acylating agents proceeds via a standard nucleophilic acyl substitution mechanism, where the exocyclic amino group attacks the electrophilic carbonyl carbon of the acylating agent. mdpi.com

The synthesis of related 2-amino-5-methylthiazol derivatives containing a 1,3,4-oxadiazole-2-thiol (B52307) moiety involves the initial formation of a 2-(2-amino-5-methylthiazol-4-yl)acetohydrazide, followed by cyclization with carbon disulfide in a basic medium. nih.gov This cyclization is a nucleophilic addition of the hydrazide to the carbon disulfide, followed by intramolecular cyclization and dehydration to form the oxadiazole ring.

| Reaction Type | Reactants | Key Mechanistic Steps | Product Type |

| Halogenation | 2-Amino-4-phenylthiazole, Halogen (e.g., Br₂) | Electrophilic addition-elimination at C5 | 2-Amino-5-halo-4-phenylthiazole |

| Nucleophilic Substitution | 2-Amino-5-halo-4-phenylthiazole, Amine | Nucleophilic attack by amine at C5, halide displacement | 5-Amino-2-amino-4-phenylthiazole derivative |

| Acylation | 2-Amino-4,5-diarylthiazole, Acyl chloride | Nucleophilic attack of the amino group on the carbonyl carbon | N-acylated-2-aminothiazole |

| Oxadiazole formation | 2-(2-amino-5-methylthiazol-4-yl)acetohydrazide, CS₂ | Nucleophilic addition, intramolecular cyclization, dehydration | 2-amino-5-methylthiazol derivative with 1,3,4-oxadiazole-2-thiol |

Photochemical and Thermal Transformation Pathways

The stability of this compound under photochemical and thermal conditions is a critical aspect of its chemical profile. While specific studies on the photochemical transformations of this exact compound are scarce, the presence of the phenyl ring and the conjugated thiazole system suggests potential reactivity upon UV irradiation, such as electronic transitions leading to radical formation or cycloaddition reactions.

Thermal transformations of related thiazole derivatives have been investigated. For example, the thermal rearrangement of ethyl 5-amino-2-allylmercaptothiazole-4-carboxylate provides insight into potential thermal pathways for this compound. researchgate.net In this study, a 'sulphur to nitrogen' rearrangement was observed, where the allyl group migrates from the sulfur atom to the nitrogen atom of the thiazole ring, leading to the formation of a 5-amino-3-allyl-4-ethoxycarbonylthiazole-2(3H)-thione. researchgate.net This type of rearrangement is a known process in heterocyclic chemistry and is often thermally induced. The addition of a radical initiator like azobisisobutyronitrile (AIBN) was found to lower the reaction temperature, suggesting a radical component to the mechanism. researchgate.net

For this compound, analogous thermal transformations could involve the migration of substituents or degradation of the molecule. The presence of the thiol group also introduces the possibility of thermal oxidation or desulfurization reactions at elevated temperatures.

| Transformation Type | Starting Material (Analogue) | Conditions | Observed Product | Inferred Mechanism |

| Thermal Rearrangement | Ethyl 5-amino-2-allylmercaptothiazole-4-carboxylate | Heating | 5-Amino-3-allyl-4-ethoxycarbonylthiazole-2(3H)-thione | 'Sulphur to nitrogen' migration of the allyl group |

| Radical-Initiated Rearrangement | Ethyl 5-amino-2-allylmercaptothiazole-4-carboxylate | Heating with AIBN | 5-Amino-3-allyl-4-ethoxycarbonylthiazole-2(3H)-thione | Radical-mediated 'Sulphur to nitrogen' migration |

Ring Rearrangement and Isomerization Mechanisms

Ring rearrangement and isomerization are fundamental transformation pathways for heterocyclic compounds like this compound. A key isomerization mechanism is tautomerism. The 2-thiol group can exist in equilibrium with its tautomeric thione form, 5-amino-4-phenylthiazolidine-2-thione. This amino-imino and thione-thiol tautomerism is a common feature in heterocyclic compounds containing these functional groups. The position of the equilibrium is influenced by factors such as the solvent, temperature, and pH.

Furthermore, ring-chain tautomerism is a possibility, where the thiazole ring can open to form a linear intermediate. nih.gov This process typically involves the intramolecular addition of a nucleophilic group to an electrophilic center. nih.gov In the case of this compound, the amino group could potentially act as an internal nucleophile, leading to ring opening under certain conditions.

Ring rearrangements can also be induced thermally. As mentioned previously, the thermal rearrangement of ethyl 5-amino-2-propargylmercaptothiazole-4-carboxylate, a related compound, resulted in the formation of a fused pyrrolo[3,2-d]thiazole system. researchgate.net This transformation involves a more complex rearrangement of the thiazole ring itself, likely proceeding through a series of bond-breaking and bond-forming steps initiated by the thermal conditions. The addition of a radical initiator also influenced the product distribution in this case, highlighting the complexity of the mechanistic pathways. researchgate.net

For this compound, similar ring contraction or expansion reactions could be envisaged under specific synthetic or degradative conditions, leading to the formation of different heterocyclic systems.

| Isomerization/Rearrangement | Description | Key Features |

| Thione-Thiol Tautomerism | Equilibrium between the 2-thiol and 2-thione forms. | Reversible proton transfer between sulfur and ring nitrogen. |

| Amino-Imino Tautomerism | Equilibrium between the 5-amino and 5-imino forms. | Reversible proton transfer between the exocyclic nitrogen and a ring atom. |

| Ring-Chain Tautomerism | Reversible opening of the thiazole ring to form a linear intermediate. | Involves intramolecular nucleophilic attack. nih.gov |

| Thermal Ring Rearrangement | Conversion of the thiazole ring into a different heterocyclic system (e.g., pyrrolo[3,2-d]thiazole). | Induced by heat, may involve radical intermediates. researchgate.net |

Information Not Available for this compound

Following a comprehensive search for scientific literature and data, information regarding the applications of the specific chemical compound This compound in materials science and industrial processes, as outlined in the user's request, is not available.

Targeted searches for research on this compound's efficacy as a corrosion inhibitor, including specific studies on its adsorption mechanisms, electrochemical characterization, gravimetric analysis, surface analysis, and synergistic effects, did not yield any relevant results. Similarly, no information was found concerning its potential applications in the field of molecular electronics and device design.

The available scientific literature focuses on structurally related but distinct compounds, such as various triazole-thiols and thiadiazole-thiols. Due to the strict requirement to focus solely on "this compound," the data from these related compounds cannot be used as a substitute, as their chemical properties and performance in the specified applications would differ. Therefore, it is not possible to generate the requested article with the required scientific accuracy and adherence to the provided outline.

Applications in Materials Science and Industrial Processes

Potential in Molecular Electronics and Device Design

Exploration as Components in Molecular Diodes

Theoretical investigations into the electronic properties of molecules containing both amino and thiol functional groups suggest their potential for use in molecular diodes. A molecular diode is a single-molecule electronic component that, like its semiconductor counterpart, allows electric current to flow preferentially in one direction. The inherent asymmetry in the electronic structure of molecules like 5-amino-4-phenylthiazole-2-thiol makes them candidates for such applications.

In a theoretical design of a molecular diode, the electrical transport and rectification properties of various thiol- and amino-terminated molecules were systematically studied using density functional theory (DFT) and non-equilibrium Green's function methods. nih.gov This study provides a foundational understanding of how different functional groups and molecular symmetry influence the performance of a molecular junction.

Key findings from these theoretical explorations indicate that:

Influence of Anchoring Groups: Thiol-terminated molecules generally exhibit better electron transport properties compared to amino-terminated molecules. This is attributed to the stronger electron-withdrawing ability and more favorable coupling effects of the thiol group with electrodes. nih.gov

Role of Molecular Asymmetry: Asymmetrical molecules are crucial for achieving significant rectification, or diode-like behavior. Symmetrical molecules tend to show symmetrical current-voltage (I-V) curves, resulting in negligible rectification. In contrast, asymmetrical molecules display asymmetrical I-V curves, which is the basis of the rectification effect. nih.gov

While this compound was not the specific molecule analyzed in this particular study, its structure, featuring both an amino and a thiol group on a phenylthiazole core, embodies the asymmetry that is theoretically predicted to be essential for rectification.

Studies of Electrical Transport and Rectification Properties

The study of electrical transport in molecular junctions is fundamental to the development of molecular electronics. The current-voltage (I-V) characteristics of a molecular junction determine its potential application as a conductor, resistor, or, in the case of asymmetrical molecules, a diode.

Theoretical models have been employed to predict the I-V characteristics and rectification ratios of various amino- and thiol-terminated molecules when placed between electrodes. The rectification ratio (RR) is a key metric for a molecular diode, defined as the ratio of the forward current to the reverse current at a given voltage.

A theoretical study on a set of amino- and thiol-terminated molecules provided the following insights into their electrical transport and rectification properties:

Conductivity: Thiol-anchored molecular junctions were found to have better electrical conductivity than their amino-anchored counterparts. This is explained by the greater electronegativity of the sulfur atom, its stronger electron-withdrawing capacity, and enhanced coupling with the electrode material. nih.gov

Rectification Performance: The degree of molecular asymmetry is directly related to the rectification performance. For instance, in a comparative theoretical analysis, an asymmetrical amino-terminated molecule designated as N4 (5-phenylthiazole-2,4-diamine) demonstrated a significant rectification effect, with a rectification ratio that increased steadily with voltage. nih.gov In contrast, the highest rectification ratio for the studied thiol-terminated molecules was considerably lower. nih.gov

To illustrate the theoretical predictions for rectification in similar molecules, the following interactive data table summarizes the calculated rectification ratios for a selection of asymmetrical amino-terminated molecules from the aforementioned study.

| Molecule Designation | Chemical Name | Rectification Ratio (at 3V) |

| N4 | 5-phenylthiazole-2,4-diamine | ~410 |

| N5 | 2,6-diaminohexane-1,1,5-triol | Not specified |

| N6 | (E)-N1-(3-aminopropyl)-but-2-ene-1,4-diamine | Significantly lower than N4 |

This data is based on theoretical calculations for the specified molecules and is intended to be illustrative of the principles of molecular rectification. It does not represent experimental data for this compound. nih.gov

Further computational and experimental studies are necessary to fully elucidate the specific electrical transport and rectification properties of this compound and to validate its potential as a functional component in molecular electronic devices.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-amino-4-phenylthiazole-2-thiol, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The compound is typically synthesized via cyclization or nucleophilic substitution. For example, reacting S-amino acids with phenylisothiocyanate in a mixture of Et₃N/DMF-H₂O under reflux yields thiazole derivatives . Optimization involves solvent choice (polar aprotic solvents like DMF enhance reaction rates) and catalyst selection (e.g., K₂CO₃ for deprotonation). Adjusting molar ratios and reaction time (12–24 hours) can improve yields to >70% .

Q. Which spectroscopic methods are most effective for characterizing this compound, and what key spectral features should researchers look for?

- Methodological Answer :

- IR Spectroscopy : Confirm the thiol (-SH) group via a stretch near 2550 cm⁻¹ and amine (-NH₂) around 3350–3450 cm⁻¹ .

- ¹H NMR : Aromatic protons appear at δ 7.2–7.8 ppm, while the amine proton resonates at δ 5.0–5.5 ppm. The thiazole ring proton is typically δ 6.8–7.0 ppm .

- Elemental Analysis : Verify purity by comparing calculated vs. experimental C, H, N, and S percentages (e.g., C: 48.5%, H: 3.8%, N: 15.1%, S: 17.2%) .

Q. What are common side reactions during synthesis, and how can they be minimized?

- Methodological Answer : Oxidation of the thiol group and incomplete cyclization are common. Use inert atmospheres (N₂/Ar) and anhydrous solvents to prevent oxidation. Monitor intermediates via TLC and employ excess reagents (e.g., 1.2 equivalents of phenylisothiocyanate) to drive cyclization .

Advanced Research Questions

Q. How can researchers address contradictions in biological activity data for derivatives of this compound?

- Methodological Answer : Inconsistent bioactivity may arise from impurities or assay variability. Re-evaluate purity via HPLC (≥95%) and replicate assays under standardized conditions (e.g., fixed pH, temperature). Compare structure-activity relationships (SAR) with analogs (e.g., halogen-substituted derivatives) to identify key functional groups .

Q. What strategies are recommended for designing derivatives with enhanced bioactivity?

- Methodological Answer :

- Electron-Withdrawing Groups : Introduce Cl or Br at the phenyl ring to improve target binding (e.g., COX-2 inhibition via π-π stacking) .

- Molecular Docking : Use software like AutoDock to predict interactions with active sites (e.g., hydrogen bonding with His90 in COX-1) .

- Hybrid Scaffolds : Incorporate triazole or thiadiazole moieties to enhance pharmacokinetic properties .

Q. How does solvent choice affect reaction kinetics and product distribution in thiazole synthesis?

- Methodological Answer :

- Polar Aprotic Solvents (DMF, DMSO) : Accelerate cyclization by stabilizing intermediates but may increase side reactions.

- Ethanol/Water Mixes : Favor slower, controlled reactions, reducing by-products like disulfides.

- Kinetic Studies : Use GC-MS or in situ IR to monitor intermediate formation and optimize solvent ratios (e.g., 3:1 DMF:H₂O) .

Q. What experimental variables should be investigated when encountering low yields in triazole-thione derivative synthesis?

- Methodological Answer :

- Stoichiometry : Ensure a 1:1 molar ratio of thiol to sodium monochloroacetate.

- pH Control : Maintain pH 4–5 during acidification to precipitate the product.

- Intermediate Stability : Characterize intermediates (e.g., 4-phenyl-5-((thiadiazole-thio)methyl)triazole) via LC-MS to identify degradation pathways .

Q. How can computational methods aid in predicting the reactivity of this compound derivatives?

- Methodological Answer :

- DFT Calculations : Use Gaussian or ORCA to model electron density maps and identify nucleophilic/electrophilic sites.

- QSAR Models : Correlate substituent effects (e.g., Hammett σ values) with bioactivity to prioritize synthetic targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.